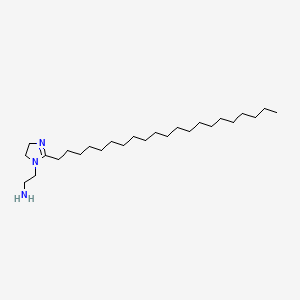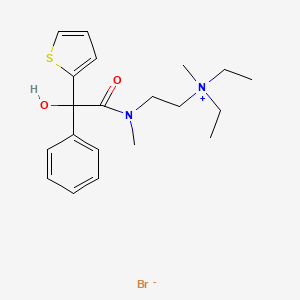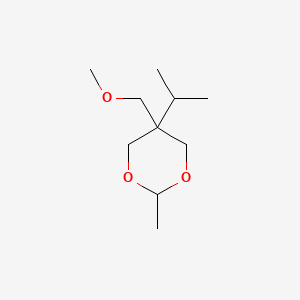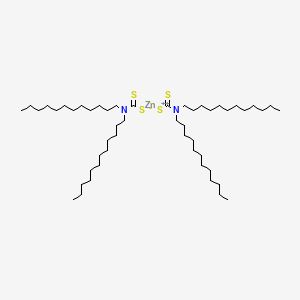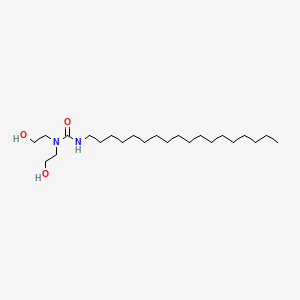
1,1-Bis(2-hydroxyethyl)-3-octadecylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-bis-(2-Hydroxyethyl)-3-octadecylurea is an organic compound characterized by the presence of two hydroxyethyl groups and an octadecyl chain attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions
1,1-bis-(2-Hydroxyethyl)-3-octadecylurea can be synthesized through the reaction of octadecyl isocyanate with diethanolamine. The reaction typically occurs under mild conditions, with the isocyanate reacting with the hydroxyl groups of diethanolamine to form the urea linkage. The reaction can be carried out in a solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,1-bis-(2-Hydroxyethyl)-3-octadecylurea may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1,1-bis-(2-Hydroxyethyl)-3-octadecylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form carbonyl compounds.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
1,1-bis-(2-Hydroxyethyl)-3-octadecylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of 1,1-bis-(2-Hydroxyethyl)-3-octadecylurea involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl groups can form hydrogen bonds with various biological molecules, while the octadecyl chain can interact with hydrophobic regions of membranes or proteins. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications.
類似化合物との比較
Similar Compounds
1,1-bis-(2-Hydroxyethyl)-2-acylhydrazines: Similar structure but with an acylhydrazine moiety.
Bis(2-hydroxyethyl) disulfide: Contains a disulfide bond instead of a urea linkage.
Hydroquinone bis(2-hydroxyethyl) ether: Contains a hydroquinone core with hydroxyethyl groups.
Uniqueness
1,1-bis-(2-Hydroxyethyl)-3-octadecylurea is unique due to its combination of hydroxyethyl groups and a long octadecyl chain, which imparts both hydrophilic and hydrophobic properties. This amphiphilic nature makes it versatile for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
36837-80-6 |
|---|---|
分子式 |
C23H48N2O3 |
分子量 |
400.6 g/mol |
IUPAC名 |
1,1-bis(2-hydroxyethyl)-3-octadecylurea |
InChI |
InChI=1S/C23H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-23(28)25(19-21-26)20-22-27/h26-27H,2-22H2,1H3,(H,24,28) |
InChIキー |
PWTLFNDBSYUVAY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




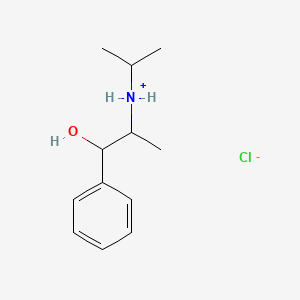
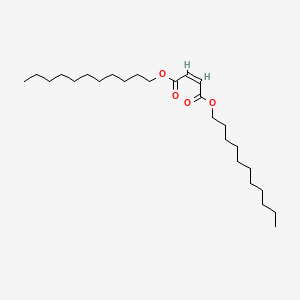
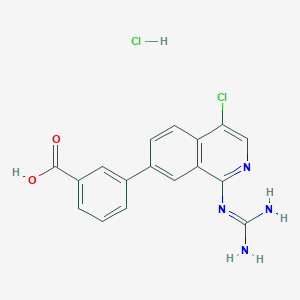
![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)
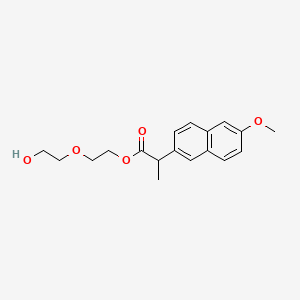
![2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide](/img/structure/B13750727.png)
